Parafluron
Overview
Description
Parafluron, known chemically as 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, is a synthetic compound classified as a phenylurea herbicide. It is primarily used to inhibit photosynthesis in plants by targeting the photosystem II complex. This compound has been utilized in agricultural settings to control weed growth, although its use has declined due to regulatory restrictions and the development of more effective alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parafluron is synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)aniline with dimethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions, usually between 0°C and 50°C, to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to remove any impurities. Quality control measures are implemented to ensure the compound meets the required specifications for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Parafluron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various byproducts, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Various oxidized derivatives, including hydroxylated and carboxylated products.
Reduction: Amine derivatives of this compound.
Substitution: Substituted ureas with different functional groups.
Scientific Research Applications
Parafluron has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals targeting similar biochemical pathways.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Mechanism of Action
Parafluron exerts its herbicidal effects by inhibiting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to a decrease in ATP and NADPH production, which are essential for photosynthesis. The disruption ultimately results in the death of the plant due to energy depletion .
Comparison with Similar Compounds
Similar Compounds
Diuron: Another phenylurea herbicide with a similar mechanism of action but different chemical structure.
Linuron: A phenylurea herbicide used for similar applications but with a different substitution pattern on the phenyl ring.
Monuron: A phenylurea herbicide with a simpler structure and similar mode of action .
Uniqueness of Parafluron
This compound is unique due to its trifluoromethyl group, which enhances its herbicidal activity and environmental persistence. This structural feature distinguishes it from other phenylurea herbicides and contributes to its specific mode of action and effectiveness .
Properties
IUPAC Name |
1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHBAZHPEVDWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042255 | |
Record name | Parafluron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7159-99-1 | |
Record name | Parafluron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7159-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parafluron [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007159991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parafluron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARAFLURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4595Q8FQPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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